![molecular formula C13H17BF2O3 B8095858 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester](/img/structure/B8095858.png)
2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
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Overview
Description
2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is used in the preparation of inhibitors of TGF-β1 and activin A signalling .
Synthesis Analysis
Pinacol boronic esters, including 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester, can be synthesized through various methods. One of the methods involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Another method involves the Suzuki–Miyaura (SM) cross-coupling reaction .Chemical Reactions Analysis
Pinacol boronic esters, including 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester, are involved in various chemical reactions. One of the notable reactions is the Suzuki–Miyaura (SM) cross-coupling reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters .properties
IUPAC Name |
2-(2,6-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOQOIUSXCEZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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